molecular formula C13H20N2O B1630435 1-(2-Methoxy-2-phenylethyl)piperazine CAS No. 6722-54-9

1-(2-Methoxy-2-phenylethyl)piperazine

Cat. No.: B1630435
CAS No.: 6722-54-9
M. Wt: 220.31 g/mol
InChI Key: IYIGKZBUYCQJKO-UHFFFAOYSA-N
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Description

Historical Context of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in drug discovery and development. wisdomlib.orgnih.govresearchgate.net Initially introduced to medicine for its ability to dissolve uric acid, its therapeutic applications have since expanded dramatically. wisdomlib.org A significant number of drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anti-cancer agents, incorporate the piperazine ring into their molecular structure. wisdomlib.orgnih.gov

The versatility of the piperazine moiety stems from its physicochemical properties. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. wisdomlib.org This adaptability has made piperazine a "privileged scaffold" in medicinal chemistry, a core structure upon which numerous successful drugs have been built. researchgate.net

Significance of the Phenylethyl Moiety in Bioactive Compounds

The phenylethyl group, a phenyl ring attached to an ethyl group, is another structural feature of paramount importance in bioactive compounds. This moiety is found in a wide array of natural products and synthetic molecules, contributing significantly to their biological effects. The presence of the phenylethyl group can influence a compound's ability to interact with biological targets and cross cellular membranes, including the blood-brain barrier.

Overview of Academic Research Trajectories for 1-(2-Methoxy-2-phenylethyl)piperazine

Direct and extensive academic research focused solely on this compound is limited. However, its synthesis and potential utility have been noted in broader chemical and patent literature. For instance, international patent WO1996021648A1, filed by Samjin Pharmaceutical Co., Ltd., describes the preparation of a series of novel piperazine derivatives, including this compound, for potential therapeutic applications. google.com

Studies on structurally related compounds provide valuable insights. For example, research on piperidine (B6355638) analogues of GBR 12909, a potent dopamine (B1211576) transporter ligand, highlights the importance of the N-substituent on the piperidine/piperazine ring for affinity and selectivity. nih.gov Furthermore, investigations into designer piperazine drugs, such as those by Mohammed Almaghrabi, involve the synthesis and pharmacological profiling of various derivatives, contributing to the broader understanding of this class of compounds. auburn.edu

While a comprehensive research trajectory for this compound is yet to be fully established, its inclusion in synthetic libraries and the known bioactivity of its constituent parts suggest a potential for future investigation, particularly in the realm of central nervous system disorders and other therapeutic areas where piperazine derivatives have shown promise. mdpi.comnih.gov

Properties

IUPAC Name

1-(2-methoxy-2-phenylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13(12-5-3-2-4-6-12)11-15-9-7-14-8-10-15/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIGKZBUYCQJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986327
Record name 1-(2-Methoxy-2-phenylethyl)piperazine
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6722-54-9
Record name 1-(2-Methoxy-2-phenylethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6722-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenethyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006722549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxy-2-phenylethyl)piperazine
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(2-Methoxy-2-phenylethyl)piperazine

The primary methods for synthesizing this compound involve the formation of a carbon-nitrogen bond between the piperazine (B1678402) ring and the 2-methoxy-2-phenylethyl moiety.

The most direct and common method for synthesizing this compound is the N-alkylation of piperazine with a suitable 2-methoxy-2-phenylethyl halide, such as the corresponding chloride or bromide. nih.gov This reaction is a classic example of nucleophilic substitution, where one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

A general procedure involves dissolving piperazine in a suitable solvent, such as tetrahydrofuran, and adding the alkyl halide dropwise, often under reflux conditions for several hours. chemicalbook.com A key challenge in this synthesis is the potential for dialkylation, leading to the formation of the 1,4-disubstituted piperazine by-product. The piperazine, having two reactive secondary amine sites, can react with two molecules of the alkyl halide.

To favor the desired mono-alkylated product, several strategies can be employed. One effective method is to use a piperazine salt, such as piperazine hydrochloride, instead of the free base. nih.gov The protonated form is less nucleophilic, which tempers its reactivity and significantly reduces the formation of the disubstituted by-product from as high as 20% down to less than 5%. Another approach involves using a large excess of piperazine relative to the alkyl halide, which statistically favors mono-substitution; however, this requires a subsequent separation of the product from the unreacted starting material. mdpi.com

The choice of solvent also plays a critical role. Polar aprotic solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can favor monoalkylation by stabilizing the transition state of the reaction.

Table 1: Influence of Reaction Conditions on By-Product Formation

Condition 1,4-Disubstituted By-Product (%) Citation
Piperazine free base 20%
Piperazine hydrochloride <5%

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges that require significant process optimization. google.com While using a large excess of piperazine can be effective in lab-scale reactions to minimize dialkylation, it is not economically viable for large-scale synthesis due to the cost of the reagent and the complexities of removing it post-reaction. mdpi.com

A key optimization for industrial production is the use of piperazine salts or the careful control of stoichiometry to suppress the formation of the 1,4-disubstituted impurity. researchgate.net Purification methods are another critical consideration. Column chromatography, a common laboratory technique, is often cumbersome and impractical for large industrial batches. google.com Therefore, developing purification protocols based on crystallization is highly preferred for commercial-scale operations. google.com This involves selecting appropriate solvents from which the desired product, often as a salt like a hydrochloride salt, can be selectively precipitated in high purity, leaving impurities behind in the solution. google.com

Catalysts may also be employed to improve reaction efficiency. For instance, in related N-alkylation reactions, catalysts such as sodium iodide or potassium iodide are used to facilitate the substitution, particularly if a less reactive alkyl chloride is used as the starting material. google.com The optimization of reaction temperature, pressure, and catalyst loading are all critical parameters for developing a robust, cost-effective, and scalable industrial process. researchgate.net

Chemical Reactions and Derivatization Strategies of this compound

The structure of this compound features several reactive sites, including the secondary amine of the piperazine ring, the methoxy (B1213986) group, and the phenyl ring, allowing for a range of chemical transformations and the synthesis of various derivatives.

This compound is susceptible to oxidation at several points in its structure. The piperazine ring can be oxidized, and the molecule can undergo metabolic oxidation in biological systems. Standard oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of corresponding ketones or carboxylic acids through the cleavage of the molecule.

In the context of metabolism, which involves enzymatic oxidation, piperazine-containing compounds are known to undergo various transformations catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov For a structurally related compound, 1-(4-methoxyphenyl)piperazine, the primary metabolic pathway is O-demethylation, an oxidative process that converts the methoxy group into a hydroxyl group. nih.govresearchgate.net This reaction is predominantly catalyzed by the CYP2D6 enzyme. nih.gov It is plausible that this compound could undergo a similar O-demethylation. Other potential oxidative metabolic pathways for piperazine derivatives include N-demethylation (if an N-methyl group were present) and 5-sulphoxidation for phenothiazine-piperazine structures. nih.gov

The chemical reduction of this compound can also be achieved. The use of powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can lead to the formation of amines, potentially through the cleavage of parts of the molecule. The piperazine ring itself is generally stable to many reducing conditions, but functional groups on its substituents can be targeted. For instance, if a derivative contained a reducible group like a ketone or a nitro group on the phenyl ring, it could be selectively reduced using appropriate reagents like sodium borohydride (B1222165) or catalytic hydrogenation, respectively.

The most significant site for derivatization via nucleophilic substitution is the secondary amine (N-H) of the piperazine ring. This nitrogen acts as a potent nucleophile, readily reacting with a wide array of electrophiles to form new N-C, N-S, or N-P bonds. This allows for the synthesis of a vast library of derivatives. researchgate.netambeed.com

Common derivatization strategies include:

N-Alkylation: Reaction with other alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) to introduce a second, different alkyl group at the N4 position. nih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. ambeed.com

N-Arylation: Reaction with activated aryl halides, often catalyzed by palladium (Buchwald-Hartwig amination) or copper (Ullmann condensation), to attach an aryl or heteroaryl ring. mdpi.com

Reaction with Aldehydes/Ketones: Reductive amination, where the piperazine reacts with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to yield an N-alkylated product. mdpi.com

Furthermore, under specific and often harsh conditions, the methoxy group (-OCH₃) on the ethyl side chain could potentially be displaced by a strong nucleophile in a nucleophilic substitution reaction.

Table 2: Common Chemical Compounds

Compound Name
This compound
1,4-disubstituted piperazine
2-methoxy-2-phenylethyl halide
Benzyl chloride
Dimethyl sulfoxide (DMSO)
Dimethylformamide (DMF)
Hydrogen peroxide
Lithium aluminum hydride
Piperazine
Piperazine hydrochloride
Potassium iodide
Potassium permanganate
Sodium borohydride
Sodium iodide
Tetrahydrofuran
1-(4-hydroxyphenyl)piperazine
1-(4-methoxyphenyl)piperazine

Derivatization for Enhanced Biological Activity

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to be readily modified to optimize pharmacological profiles. nih.gov The two nitrogen atoms within the six-membered ring provide opportunities for chemical modification that can significantly influence a molecule's physicochemical properties, such as polarity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its affinity and specificity for biological targets. nih.gov

While specific derivatization studies on this compound are not extensively detailed in publicly available literature, the vast body of research on analogous arylpiperazine derivatives provides a predictive framework for potential modifications aimed at enhancing biological activity. Structure-activity relationship (SAR) studies on related compounds reveal key areas of the molecule where modifications can be strategically implemented. These include the unsubstituted N4-nitrogen of the piperazine ring, the phenyl ring, and the ethyl linker.

Modification of the N4-Piperazine Nitrogen: The secondary amine at the N4 position is a prime site for derivatization. Alkylation, acylation, or arylation at this position can introduce a wide variety of functional groups that can interact with biological targets. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the introduction of different substituents at the N1 position (equivalent to N4 in the target compound) led to compounds with potent analgesic activities. nih.gov Specifically, the S-(+) enantiomers of derivatives with small alkyl or allyl groups showed significantly stronger analgesic potency than morphine. nih.gov This suggests that introducing small, lipophilic groups at the N4-position of this compound could be a promising strategy to explore activities such as analgesia.

Modification of the Phenyl Ring: The phenyl group of the 2-phenylethyl moiety is another critical site for modification. The addition of substituents to this ring can alter the electronic and steric properties of the molecule, influencing its binding to receptors. In a study of arylpiperazine derivatives designed for neuropathic pain, substitutions on the phenyl ring were crucial for activity. nih.gov Compounds bearing a trifluoromethyl or dimethylphenyl group exhibited potent analgesic effects. nih.gov Similarly, research on antimycobacterial agents showed that introducing lipophilic substituents like trifluoromethyl or fluoro groups on the phenylpiperazine moiety improved in vitro activity. mdpi.com This indicates that systematic substitution on the phenyl ring of this compound with electron-withdrawing or lipophilic groups could enhance its potential therapeutic effects.

Modification of the Linker: The nature and length of the linker connecting the pharmacophoric groups are known to be critical for optimal interaction with a biological target. While the parent compound has a 2-methoxy-2-phenylethyl linker, modifications such as altering the chain length or rigidity could modulate biological activity. Studies comparing piperazine and piperidine (B6355638) derivatives have shown that the nature of the heterocyclic ring and the length of the alkyl chain connecting it to another part of the molecule can significantly affect affinity for receptors like the histamine (B1213489) H₃ and sigma-1 receptors. acs.org

The table below summarizes potential derivatization strategies for this compound based on findings from structurally related compounds.

Table 1: Potential Derivatization of this compound and Predicted Biological Effects

Modification Site Type of Derivatization Example Substituents from Analogous Compounds Potential Enhanced Biological Activity Reference(s)
N4-Piperazine Nitrogen Alkylation Methyl, Ethyl, Cyclopropylmethyl, 3-Methyl-2-butenyl Analgesic, Narcotic Antagonist nih.gov, acs.org
Arylation/Heteroarylation Substituted Phenyl, Pyridyl Antimicrobial, Antiviral researchgate.net, mdpi.com
Acylation Benzoyl, Acetyl Varied Receptor Binding mdpi.com
Phenyl Ring Halogenation Fluoro (F), Chloro (Cl) Antimycobacterial, Radioprotective mdpi.com, nih.gov
Alkylation Methyl (CH₃), Trifluoromethyl (CF₃) Analgesic, Antimycobacterial nih.gov, mdpi.com
Alkoxylation Methoxy (OCH₃) 5-HT1A Receptor Agonism researchgate.net
Ethyl Linker Chain Length Variation Propyl, Butyl Modulated Receptor Affinity acs.org
Introduction of Rigidity Cycloalkane fusion Specificity and Potency acs.org

These examples from related arylpiperazine structures underscore the chemical tractability of this scaffold and highlight logical next steps for lead optimization starting from this compound.

Green Chemistry Approaches in Piperazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to reduce environmental impact, improve safety, and lower costs. The synthesis of piperazine and its derivatives is an area where such principles have been successfully applied, moving away from traditional methods that may involve harsh conditions, hazardous reagents, and multiple steps leading to significant waste.

Catalytic Innovations: A key aspect of green piperazine synthesis is the use of efficient and recyclable catalysts. Heterogeneous catalysts, such as metal ions supported on a polymer resin, offer a sustainable option as they can be easily separated from the reaction mixture and reused, minimizing waste. acgpubs.org Catalytic processes conducted in continuous flow reactors, particularly for large-scale production, represent a significant improvement over traditional batch processes in terms of efficiency and safety. nih.gov

Process Intensification: One-pot synthetic procedures are highly desirable as they reduce the number of reaction and purification steps, thereby saving time, energy, and materials, and reducing waste generation. acgpubs.org The development of one-pot methods for producing monosubstituted piperazines, for example, by using a simple protonation of one nitrogen atom as a temporary protecting group, avoids the multi-step procedures associated with traditional protecting groups like tert-butyloxycarbonyl (Boc). acgpubs.org Furthermore, microwave-assisted synthesis has been shown to dramatically shorten reaction times, leading to increased energy efficiency. acgpubs.org

Eco-Friendly Reagents and Solvents: A major goal of green chemistry is to minimize or eliminate the use of hazardous substances. In piperazine synthesis, this can involve replacing toxic reagents and solvents with safer alternatives. For instance, some modern protocols for arylpiperazine synthesis utilize an excess of piperazine itself as a solvent, which is an eco-friendly and cost-effective strategy. mdpi.com The use of water as a solvent, where possible, is another key green chemistry approach.

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be performed in a more environmentally responsible and economically viable manner.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 1-(2-Methoxy-2-phenylethyl)piperazine by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include multiplets for the aromatic protons of the phenyl group, a singlet for the methoxy (B1213986) group protons, and distinct signals for the protons on the ethyl chain and the piperazine (B1678402) ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. Characteristic chemical shifts would be observed for the aromatic carbons, the methoxy carbon, the aliphatic carbons of the phenylethyl chain, and the carbons of the piperazine ring. researchgate.netchemicalbook.com The chemical shifts of the piperazine ring carbons, for instance, are expected in specific regions of the spectrum. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.20 - 7.40 Multiplet
Methine Proton (CH-O) 4.10 - 4.30 Triplet
Methoxy Protons 3.20 - 3.40 Singlet
Piperazine Protons (CH₂) 2.40 - 2.90 Multiplets
Ethyl Protons (CH₂) 2.60 - 2.80 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic Carbons 125 - 145
Methine Carbon (C-O) 80 - 85
Methoxy Carbon 55 - 60
Piperazine Carbons 45 - 55
Ethyl Carbon 30 - 35

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Key vibrational modes would include C-H stretching from the aromatic and aliphatic portions, C-O stretching from the ether linkage of the methoxy group, and C-N stretching from the piperazine ring. The spectrum of a related compound, 1-(2-methoxyphenyl)piperazine (B120316), shows characteristic peaks that help in its identification. chemicalbook.com The analysis of this compound would involve the identification of similar characteristic bands. A dissertation on designer drugs of the piperazine class highlighted the utility of IR spectroscopy in differentiating between various isomers. auburn.edu

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
C-O (Ether) Stretching 1050 - 1150
C-N (Amine) Stretching 1020 - 1250
Aromatic C=C Stretching 1450 - 1600

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a cornerstone technique in forensic analysis for identifying and quantifying illicit substances. nih.gov For the analysis of this compound, a sample would be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

Studies on the metabolism of other piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), have successfully utilized GC-MS to identify metabolites in urine. nih.gov The analysis of this compound and its potential metabolites would follow a similar methodology, likely involving extraction and derivatization to enhance volatility and chromatographic performance. escholarship.org While a predicted GC-MS spectrum is available for a related compound, experimental data for the target compound is needed for definitive identification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with UV Detection

HPLC and UHPLC are powerful techniques for the separation of compounds in liquid form. For compounds with a UV-active chromophore, such as the phenyl group in this compound, UV detection is a common and effective method. researchgate.net

A significant challenge with some piperazine compounds is their lack of a strong UV chromophore, which can necessitate derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to enable detection at low levels. jocpr.comresearchgate.netjocpr.com However, the phenyl group in this compound should allow for direct UV detection. A developed HPLC-UV method would involve optimizing the mobile phase composition, column type (typically a reversed-phase C18 column), and flow rate to achieve good separation from any impurities or other components in the sample. researchgate.netsielc.com Method validation would include assessing linearity, accuracy, precision, and limits of detection and quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Compound Analysis

LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for the analysis of complex biological matrices. nih.gov In an LC-MS/MS analysis of this compound, the compound would first be separated by LC. Upon entering the mass spectrometer, a precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected and fragmented to produce characteristic product ions.

The specific fragmentation pattern is unique to the molecule's structure and can be used for definitive identification and quantification, even at very low concentrations. researchgate.netresearchgate.net Studies on other piperazine designer drugs have established LC-MS/MS methods for their detection in biological samples, and these methods can be adapted for this compound. nih.gov The development of such a method would involve optimizing the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions and the collision energy.

Method Validation and Reliability in Quantitative Analysis of this compound

The validation of analytical methods is a fundamental requirement to ensure the reliability and accuracy of quantitative data. For this compound, a comprehensive validation process would typically involve assessing several key parameters, drawing on established protocols for similar piperazine derivatives. scholars.directscholars.direct Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the analysis of such compounds. mdpi.comresearchgate.net

A validation study for the quantitative analysis of this compound would encompass the following:

Linearity: This parameter establishes the concentration range over which the analytical method provides a proportional response. A series of calibration standards of this compound would be prepared and analyzed. The linearity is typically evaluated by the coefficient of determination (R²) of the resulting calibration curve, with a value of ≥ 0.99 being the general acceptance criterion. scholars.directscholars.direct For similar piperazine derivatives, linearity has been successfully demonstrated over concentration ranges relevant to forensic and clinical analysis. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are crucial for detecting trace amounts of the substance. For related piperazine compounds, LODs in the low nanogram per milliliter (ng/mL) range have been achieved in biological matrices. scholars.directmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. These are typically assessed by analyzing quality control samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). The acceptance criteria are often set as a percentage deviation from the nominal concentration, for instance, within ±15%.

Selectivity and Specificity: The method must be able to unequivocally identify and quantify this compound in the presence of other components, such as metabolites, impurities, or other co-administered substances. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Recovery: The extraction efficiency of the analytical method from the sample matrix (e.g., blood, urine) is determined. This ensures that a consistent and significant portion of the analyte is being measured. For piperazine derivatives, extraction efficiencies have been reported to be in the range of 76% to 108% depending on the matrix. scholars.directscholars.direct

Stability: The stability of this compound in the sample matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles is evaluated to ensure that the sample integrity is maintained from collection to analysis.

The following interactive table summarizes typical validation parameters that would be established for a quantitative method for this compound, based on data reported for analogous compounds. scholars.directscholars.directmdpi.com

ParameterTypical Value/RangeAcceptance Criteria
Linearity (R²) ≥ 0.995≥ 0.99
LOD 0.1 - 5 ng/mLSignal-to-Noise Ratio ≥ 3
LOQ 0.5 - 15 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy 85 - 115%Within ±15% of nominal value
Precision (%RSD) < 15%≤ 15%
Recovery 75 - 110%Consistent and reproducible

This table presents illustrative data based on published methods for similar piperazine derivatives and does not represent empirically determined values for this compound.

By rigorously validating the analytical method, laboratories can ensure that the quantitative results for this compound are accurate, reliable, and fit for their intended purpose, be it in a research or forensic context. unodc.org

Analytical Challenges in Isomer Differentiation

A significant analytical challenge in the characterization of this compound lies in the differentiation of its various isomers. Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, two main types of isomerism are of concern: positional isomerism and stereoisomerism.

Positional Isomerism: The methoxy group (-OCH₃) can be located at different positions on the phenyl ring (ortho, meta, or para). This results in three positional isomers:

this compound (ortho-isomer)

1-(3-Methoxy-2-phenylethyl)piperazine (meta-isomer)

1-(4-Methoxy-2-phenylethyl)piperazine (para-isomer)

These positional isomers often exhibit very similar mass spectra under electron ionization (EI), which is a common ionization technique in GC-MS. nih.govojp.gov The fragmentation patterns may be nearly identical, making unambiguous identification based on mass spectrometry alone difficult. nih.govojp.gov Research on similar compounds, such as the isomers of methoxydiphenidine (MXP), has shown that while some minor differences in the relative abundance of fragment ions may exist, these are often not sufficient for confident differentiation. ljmu.ac.uk To overcome this, chromatographic separation is essential. The use of specific GC columns and temperature programs can achieve the separation of these isomers. ljmu.ac.ukresearchgate.net Additionally, techniques like gas chromatography coupled to infrared detection (GC-IRD) can provide confirmatory data, as the vapor phase infrared spectra of positional isomers are typically unique. nih.govojp.gov

Stereoisomerism: The carbon atom to which both the methoxy and phenyl groups are attached is a chiral center. This means that this compound can exist as a pair of enantiomers:

(R)-1-(2-Methoxy-2-phenylethyl)piperazine

(S)-1-(2-Methoxy-2-phenylethyl)piperazine

Enantiomers have identical physical and chemical properties in an achiral environment, making their separation and differentiation particularly challenging. Standard chromatographic techniques will not separate enantiomers. Chiral chromatography, which employs a chiral stationary phase (CSP), is required to resolve the racemic mixture into its individual enantiomeric components. nih.govnih.govrsc.org The interaction between the enantiomers and the chiral stationary phase is stereospecific, leading to different retention times and allowing for their separation and individual quantification. The biological and pharmacological activities of enantiomers can differ significantly, making their differentiation crucial in pharmacological and toxicological studies. nih.govnih.gov

The following table outlines the key analytical challenges and potential solutions for isomer differentiation of this compound.

Isomer TypeAnalytical ChallengePotential Solution(s)
Positional Isomers Similar mass spectra, co-elution in standard GC conditions. nih.govljmu.ac.ukOptimization of chromatographic conditions (column, temperature program). ljmu.ac.ukresearchgate.net Use of complementary techniques like GC-IRD. nih.govojp.gov
Stereoisomers (Enantiomers) Identical properties in achiral environments, not separable by standard chromatography.Chiral chromatography (e.g., HPLC with a chiral stationary phase). nih.govnih.govrsc.org

Pharmacological and Biological Activity Investigations

Mechanism of Action and Receptor Interactions of 1-(2-Methoxy-2-phenylethyl)piperazine

The piperazine (B1678402) ring is a common structural motif in a wide array of pharmacologically active compounds, known to interact with various biological targets. nih.govmdpi.com Derivatives of piperazine have been investigated for a multitude of therapeutic applications, including effects on the central nervous system, inflammation, and infectious diseases. nih.govdrugbank.comnih.gov The specific pharmacological profile of any piperazine derivative is highly dependent on the nature of the substituents attached to the piperazine core. nih.gov For this compound, the potential for interaction with several important receptor systems has been a subject of theoretical interest, though specific experimental data remains limited.

Serotonin (B10506) Receptor Modulation

A review of the scientific literature reveals no specific studies detailing the direct interaction or modulatory effects of this compound on serotonin (5-HT) receptors. While many piperazine derivatives are known to exhibit affinity for various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A, leading to potential therapeutic applications in neuropsychiatric disorders, specific binding affinities or functional assay data for this compound are not available in published research. drugbank.comnih.gov

Dopamine (B1211576) Receptor Affinity

There is currently no publicly available research that has determined the affinity of this compound for dopamine receptors. Although the piperazine scaffold is a key component in some dopamine receptor ligands, specific experimental data, such as Ki values or functional activities at D1, D2, or other dopamine receptor subtypes, for this particular compound have not been reported in the scientific literature. nih.gov

N-methyl-D-aspartate (NMDA) Receptor Antagonism

An extensive search of pharmacological databases and scientific publications did not yield any studies investigating the potential N-methyl-D-aspartate (NMDA) receptor antagonist activity of this compound. Consequently, there is no available data to confirm or deny its interaction with the NMDA receptor complex.

Opioid Receptor Agonism

Specific research on the opioid receptor agonism of this compound is not present in the available scientific literature. While some structurally related piperazine compounds have been explored for their effects on the opioid system, there are no published studies that provide data on the binding affinity or functional activity of this compound at mu, delta, or kappa opioid receptors. acs.org

Sigma Receptor Antagonism

The interaction of this compound with sigma receptors (σ1 and σ2) has not been specifically evaluated in any publicly available research. Therefore, no data on its binding affinity or functional activity as a potential sigma receptor antagonist is currently available.

Phosphodiesterase (PDE) Inhibition

There are no scientific studies or reports available that have investigated the inhibitory effects of this compound on any of the phosphodiesterase (PDE) enzyme superfamilies. As such, its potential as a PDE inhibitor remains uncharacterized.

Spectrum of Bioactivity Exhibited by this compound

Antiviral Activity

No specific studies on the antiviral activity of This compound have been reported. However, the piperazine scaffold is a component in various compounds investigated for their antiviral properties.

Research has shown that the parent compound, piperazine, can inhibit the replication of certain viruses. For instance, piperazine has been found to modulate the replication of Anatid herpesvirus-1 (AnHV-1) by regulating host innate immunity regulatory genes. scilit.com It has also been evaluated for its ability to inhibit Chikungunya virus (CHIKV) by binding to the hydrophobic pocket of the alphavirus capsid protein. printtechhealthcare.com

Furthermore, a patent application describes a series of 2-phenylpiperazine (B1584378) derivatives with a benzofuran-2-yl group that have demonstrated antiviral activity, suggesting them as potential candidates for the development of new antiviral drugs. oecd.org These examples highlight the potential of the piperazine moiety as a scaffold in the design of novel antiviral agents, though specific data for This compound is lacking. acs.org

Antimicrobial Efficacy

There is no available data from specific studies on the antimicrobial efficacy of This compound . However, the broader class of piperazine derivatives has been a subject of interest in the search for new antimicrobial agents.

Numerous novel piperazine derivatives have been synthesized and screened for their activity against a range of bacterial and fungal pathogens. For example, some newly synthesized piperazine derivatives have shown potent bactericidal activities against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govechemi.com The mechanism of action for some piperazine-based polymers involves targeting the cytoplasmic membrane of bacteria, leading to cell death.

The antimicrobial potential of piperazine derivatives is an active area of research, with studies exploring their efficacy against various microbial strains. However, without specific testing, the antimicrobial profile of This compound remains unknown.

Other Potential Therapeutic Applications

Direct research on other potential therapeutic applications of This compound is not available in the current scientific literature. The piperazine ring is, however, a well-known pharmacophore present in a multitude of drugs with diverse therapeutic uses. acs.org

Piperazine derivatives have been extensively studied for their activity in the central nervous system (CNS), leading to the development of drugs for psychiatric disorders. For instance, certain piperazine derivatives are known to act as dopaminergic ligands, with some showing high affinity for dopamine D2 receptors, which are important targets in the treatment of psychosis.

Beyond the CNS, piperazine derivatives have been investigated for a wide array of other therapeutic applications, including:

Anticancer agents: Some phenylpiperazine derivatives have been designed and evaluated for their potential as anticancer agents.

Radioprotective agents: Novel piperazine derivatives have been synthesized and evaluated for their potential to mitigate the damaging effects of ionizing radiation.

Cardiovascular agents: The piperazine moiety is found in drugs used for cardiovascular conditions. acs.org

Anti-inflammatory agents: The anti-inflammatory potential of various piperazine derivatives has been explored. acs.org

The wide range of biological activities associated with the piperazine scaffold underscores its importance in medicinal chemistry. Nevertheless, the specific therapeutic potential of This compound has not been investigated.

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) and Phenyl Moieties on Receptor Binding and Biological Response

The methoxy (-OCH₃) and phenyl (C₆H₅) groups on the ethylpiperazine backbone are fundamental determinants of receptor affinity and biological action. The position of the methoxy group on the phenyl ring (ortho, meta, or para) significantly alters the electronic and steric properties of the molecule, thereby influencing how it fits into a receptor's binding pocket.

For instance, derivatives with a 2-methoxyphenyl group have been investigated for their potential in mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov Studies on N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have shown that this specific substitution pattern is crucial for achieving high affinity and selectivity for dopamine (B1211576) D₃ over D₂ receptors. researchgate.net In the development of sigma (σ) receptor ligands, the position of the methoxy group on the phenethyl moiety attached to the piperazine (B1678402) nitrogen was found to be critical. A series of N-phenylpropyl-N'-substituted piperazines showed that moving the methoxy group from the 3-position to the 4-position on the phenethyl ring resulted in different effects on cocaine-induced behaviors, indicating that even subtle positional changes can dramatically alter the pharmacological outcome. nih.gov

Furthermore, research on N-phenylpiperazine derivatives targeting the α₁A-adrenoceptor has demonstrated that the binding is driven by hydrogen bonds and electrostatic forces. The affinity of these compounds depends on the collective contribution of an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety, with the substituted phenyl group playing a key role in the hydrophobic interactions. rsc.org The replacement of a naphthalene (B1677914) moiety with a substituted benzene (B151609) ring in a series of equilibrative nucleoside transporter (ENT) inhibitors showed that the nature and position of the substituent on the phenyl ring were essential for inhibitory activity. polyu.edu.hk For example, adding a methyl group at the meta position or an ethyl group at the para position of the benzene ring restored inhibitory activity for both ENT1 and ENT2. polyu.edu.hk

Impact of Piperazine Ring Substitution on Activity and Selectivity

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution at the N-4 position is a widely used strategy to modulate pharmacological activity and selectivity. researchgate.net Research has consistently shown that the nature of the substituent on the piperazine ring can drastically alter a compound's interaction with its biological target.

In the context of dopamine D₃ receptor ligands, N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, with linkers such as an amide or methylene (B1212753) group, to maintain high affinity and selectivity. nih.gov Similarly, for 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the substituent at the N-1 position was varied to explore its effect on analgesic activity. nih.govacs.org

Comparing piperazine and piperidine (B6355638) derivatives has also yielded valuable SAR insights. In one study, replacing a piperazine ring with a piperidine moiety dramatically increased affinity for the sigma-1 (σ₁) receptor while maintaining high affinity for the histamine (B1213489) H₃ receptor, suggesting the piperidine ring is a critical structural element for dual H₃/σ₁ receptor activity. acs.orgnih.gov

In the development of radioprotective agents, modifications to a 1-(2-hydroxyethyl)piperazine structure highlighted the sensitivity of the biological effect to structural changes. While some derivatives exhibited radioprotective properties, others caused radiosensitization, underscoring the importance of the specific substitution pattern. nih.gov For inhibitors of equilibrative nucleoside transporters, the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was found to be essential for their inhibitory effects. polyu.edu.hk

Table 1: Effect of Piperazine Ring Substitution on Receptor Binding Affinity This is an interactive table. You can sort and filter the data.

Parent Compound Series Substitution on Piperazine Ring Target Receptor Key Finding Reference
5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol Substituted Indole Rings Dopamine D₂/D₃ N-substitution can accommodate various substituted indoles to maintain high D₃ affinity and selectivity. nih.gov
1-Substituted 4-(1,2-diphenylethyl)piperazine Cycloalkyl groups Opioid Receptors Substituents at N-1 modulate analgesic activity. acs.org
Piperazine/Piperidine Derivatives Piperidine vs. Piperazine Histamine H₃ / Sigma σ₁ Piperidine ring is a critical element for dual H₃/σ₁ receptor activity compared to piperazine. acs.orgnih.gov
FPMINT Analogues Halogen-substituted Phenyl Equilibrative Nucleoside Transporters (ENTs) Halogen substitution on the phenyl ring attached to piperazine is essential for inhibitory effects. polyu.edu.hk

Stereochemical Considerations in Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the pharmacological properties of chiral drugs. ijpsjournal.comnih.gov For compounds with a chiral center, such as the one in the 2-phenylethyl moiety of 1-(2-Methoxy-2-phenylethyl)piperazine, the different enantiomers can exhibit distinct pharmacological profiles. nih.gov

A prominent example is found in the study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives. The (S)-(+) enantiomers of several compounds in this series displayed significantly more potent analgesic activity than their corresponding (R)-(-) enantiomers. nih.gov In one case, the (S)-(+) enantiomer was 105 times more potent than morphine as an analgesic. nih.gov Conversely, the (R)-(-) enantiomers of some derivatives showed narcotic antagonist activity, a property not observed in the (S)-(+) enantiomers. nih.gov

Similarly, a study on heterocyclic analogues targeting dopamine D₂ and D₃ receptors found that the enantiomers of the most potent racemic compound displayed differential activity. The (-)-enantiomer exhibited higher affinity at both D₂ and D₃ receptors compared to its (+)-enantiomer. nih.gov These findings underscore that the two enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological actions, making it essential to consider them as separate chemical entities. nih.gov

Table 2: Differential Activity of Enantiomers This is an interactive table. You can sort and filter the data.

Compound Series Enantiomer Observed Activity Key Finding Reference
1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines (S)-(+) Stronger analgesic activity Enantioselectivity is significant for analgesic potency. nih.gov
1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines (R)-(-) Narcotic antagonist activity Enantiomers can have opposing pharmacological effects. nih.gov
5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogue (-)-10e Higher affinity at D₂ and D₃ receptors (Ki; D₂ = 47.5 nM, D₃ = 0.57 nM) The (-) enantiomer is more potent and selective for the D₃ receptor. nih.gov
5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogue (+)-10e Lower affinity at D₂ and D₃ receptors (Ki; D₂ = 113 nM, D₃ = 3.73 nM) The (+) enantiomer is less active at both receptors. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of piperazine derivatives at a molecular level. Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations provide valuable insights into how these ligands bind to their receptors.

Molecular docking studies have been employed to predict the binding modes of N-phenylpiperazine derivatives with the α₁A-adrenoceptor. rsc.org These studies identified key amino acid residues (Asp¹⁰⁶, Gln¹⁷⁷, Ser¹⁸⁸, Ser¹⁹², and Phe¹⁹³) involved in the binding and confirmed that the interactions are driven by hydrogen bonds and electrostatic forces. rsc.org Similarly, for a series of piperidine/piperazine-based compounds targeting the sigma-1 receptor, docking and molecular dynamics simulations helped to decipher the binding mode of the most potent agonist and identify crucial interacting amino acid residues. rsc.org

Pharmacophore models have been developed for dopamine D₂ and D₃ receptor ligands to understand the molecular properties important for selectivity. researchgate.net For a series of 72 compounds, these models revealed that an extended and more linear conformation in the spacer region was crucial for D₃ receptor selectivity. researchgate.net Molecular docking was also used to analyze the binding site of a novel, irreversible inhibitor of equilibrative nucleoside transporters, suggesting its binding site may be different from that of conventional inhibitors. polyu.edu.hk These computational approaches not only rationalize observed SAR data but also guide the design of new analogues with improved potency and selectivity.

Metabolic Fate and Biotransformation Pathways

In Vitro and In Vivo Metabolism Studies of 1-(2-Methoxy-2-phenylethyl)piperazine

As of the latest available data, specific in vitro and in vivo metabolism studies for this compound have not been published. However, extensive research on other piperazine-containing compounds provides a solid foundation for predicting its metabolic profile.

In vitro studies, typically utilizing human liver microsomes (HLMs) or hepatocytes, are instrumental in identifying the primary metabolic pathways and the enzymes involved. For a compound like this compound, such studies would likely reveal its susceptibility to oxidative metabolism. The metabolic stability of the compound would be determined by incubating it with liver microsomes and measuring its rate of disappearance over time. For many piperazine (B1678402) derivatives, metabolism can be moderate to extensive.

In vivo studies, usually conducted in animal models such as rats, would provide a more comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. These studies would allow for the identification of metabolites in biological matrices like urine and feces. For instance, studies on other methoxyphenylpiperazine derivatives in rats have shown that O-demethylation is a major in vivo metabolic route.

Identification and Characterization of Metabolites

Based on the metabolism of structurally related compounds, the following metabolites of this compound can be predicted. These would be formed through a series of Phase I and Phase II metabolic reactions.

Predicted Phase I Metabolites:

O-demethylation: The methoxy (B1213986) group is a prime target for O-demethylation, a common reaction catalyzed by cytochrome P450 enzymes, particularly CYP2D6. This would result in the formation of a phenolic metabolite, 1-(2-hydroxy-2-phenylethyl)piperazine.

Piperazine Ring Oxidation: The piperazine moiety is susceptible to several oxidative reactions.

N-oxidation: Oxidation at one of the nitrogen atoms of the piperazine ring can form an N-oxide derivative.

Hydroxylation: Aliphatic hydroxylation of the piperazine ring is another possibility.

Ring Cleavage: More extensive metabolism can lead to the cleavage of the piperazine ring, resulting in various smaller, more polar metabolites. This can be initiated by oxidation of the carbon atoms adjacent to the nitrogen atoms.

Phenyl Ring Hydroxylation: The phenyl group can undergo aromatic hydroxylation, typically at the para-position, to form a phenolic metabolite.

Predicted Phase II Metabolites:

The primary metabolites formed in Phase I, particularly those with newly formed hydroxyl groups, can undergo Phase II conjugation reactions.

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.

Sulfation: Phenolic metabolites can also be conjugated with sulfate.

The following table summarizes the potential metabolites of this compound.

Metabolite Name Predicted Metabolic Pathway Phase
1-(2-Hydroxy-2-phenylethyl)piperazineO-demethylationI
1-(2-Methoxy-2-(4-hydroxyphenyl)ethyl)piperazineAromatic hydroxylationI
This compound-N-oxideN-oxidation of piperazine ringI
1-(2-Methoxy-2-phenylethyl)-x-hydroxypiperazineAliphatic hydroxylation of piperazine ringI
Glucuronide conjugate of 1-(2-hydroxy-2-phenylethyl)piperazineGlucuronidation of phenolic metaboliteII
Sulfate conjugate of 1-(2-hydroxy-2-phenylethyl)piperazineSulfation of phenolic metaboliteII

Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.

CYP2D6: This isoform is well-known for its role in the O-demethylation of methoxyphenylpiperazine derivatives. It is highly likely to be the main enzyme responsible for the O-demethylation of this compound. The activity of CYP2D6 is subject to genetic polymorphism, which could lead to inter-individual variability in the metabolism of this compound.

CYP3A4: As one of the most abundant CYP isoforms in the human liver, CYP3A4 is involved in the metabolism of a wide range of drugs, including many with piperazine moieties. It could contribute to the N-oxidation and other oxidative pathways of the piperazine ring.

Other CYPs: Other isoforms such as CYP1A2, CYP2C9, and CYP2C19 may also play a minor role in the metabolism of this compound.

In addition to CYPs, other enzymatic systems could be involved:

Flavin-containing monooxygenases (FMOs): These enzymes can also catalyze the N-oxidation of piperazine rings.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These are the key enzymes responsible for the glucuronidation of Phase I metabolites.

Sulfotransferases (SULTs): These enzymes mediate the sulfation of phenolic metabolites.

Bioactivation and Reactive Metabolite Formation

A critical aspect of drug metabolism studies is the assessment of the potential for a compound to form reactive metabolites. These are chemically reactive species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.

The piperazine moiety, while generally considered metabolically stable, can undergo bioactivation to form reactive intermediates.

Iminium Ion Formation: Oxidation of the piperazine ring can lead to the formation of an electrophilic iminium ion. This can occur through the oxidation of a carbon atom adjacent to a nitrogen atom. Such reactive species can be trapped in vitro using nucleophiles like cyanide or glutathione (B108866) (GSH).

Aldehyde Metabolites: Further oxidation and cleavage of the piperazine ring can result in the formation of reactive aldehyde metabolites.

While there is no direct evidence for the formation of reactive metabolites from this compound, its structural similarity to other piperazine-containing drugs that are known to form such intermediates suggests that this is a potential metabolic pathway that would require investigation in preclinical safety assessments. The formation of reactive quinone-type metabolites is less likely for this specific compound unless the phenyl ring undergoes multiple hydroxylations.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Advanced Analogues of 1-(2-Methoxy-2-phenylethyl)piperazine

The rational design of new chemical entities is fundamental to improving therapeutic efficacy and selectivity. For a lead compound like this compound, future research will likely focus on systematic structural modifications to enhance its pharmacological profile. The core structure presents several opportunities for modification: the phenyl ring, the methoxy (B1213986) group, the ethyl linker, and the unsubstituted nitrogen on the piperazine (B1678402) ring.

Research into analogous structures, such as 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, has shown that modifications at these positions can drastically alter biological activity. For instance, studies on analgesic piperazine derivatives revealed that the stereochemistry and the nature of the substituent on the piperazine nitrogen are critical determinants of potency and whether the compound acts as a narcotic agonist or antagonist. nih.govnih.gov

Key strategies for generating advanced analogues include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyls, trifluoromethyl groups) can modulate lipophilicity, electronic properties, and metabolic stability, potentially improving blood-brain barrier penetration or target affinity. mdpi.com

Modification of the Methoxy Group: Replacing the methoxy group with other alkoxy groups or bioisosteres could fine-tune the compound's interaction with its biological target.

Varying the Linker: Altering the length or rigidity of the ethyl chain connecting the phenyl and piperazine moieties can optimize the spatial orientation of these two key pharmacophoric groups.

Derivatization of the Piperazine Nitrogen: The secondary amine in the piperazine ring is a prime site for introducing a wide variety of substituents to explore structure-activity relationships (SAR) and target different receptors. This is a common strategy in the development of arylpiperazine-based drugs. nih.govmdpi.com

Modern synthetic methodologies are crucial for creating these diverse analogues. While classical methods like the reaction of anilines with bis(2-chloroethyl)amine (B1207034) are still used, newer techniques offer greater efficiency and control. chemicalbook.com Palladium-catalyzed Buchwald-Hartwig coupling and aromatic nucleophilic substitution (SNAr) are now standard methods for synthesizing N-arylpiperazines. mdpi.com Furthermore, recent advances in the direct C-H functionalization of the piperazine ring itself are opening up new avenues for creating novel and more complex structures that were previously difficult to access. nih.gov

Analogue ClassModification StrategySynthetic ApproachPotential Impact on ActivityReference(s)
N-Arylpiperazines Coupling of piperazine with various aryl halides.Buchwald-Hartwig amination, SNArModulation of CNS receptor affinity (e.g., 5-HT, Dopamine). mdpi.com
N-Alkylpiperazines Alkylation of the secondary amine on the piperazine ring.Reductive amination, Nucleophilic substitutionAlteration of analgesic, antipsychotic, or antiviral activity. nih.govresearchgate.net
(3-Hydroxyphenyl)ethyl Piperazines Introduction of a hydroxyl group on the phenyl ring.Multi-step synthesis from corresponding precursors.Creation of potent narcotic agonist and antagonist activity. nih.gov
Thiazole-Piperazine Hybrids Tethering a thiazole (B1198619) moiety to the piperazine core.Parallel synthesis via nucleophilic displacement.Generation of compounds with antiplasmodial (antimalarial) activity. mdpi.com

Exploration of Novel Therapeutic Targets and Mechanisms

While the specific biological targets of this compound are not extensively documented in public research, the phenylpiperazine scaffold is known to interact with a wide array of biological targets, particularly within the central nervous system (CNS). nih.gov Many arylpiperazine derivatives are recognized for their activity at monoamine receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, and transporters. wikipedia.orgnih.gov This suggests that analogues of this compound could be valuable probes for neurological and psychiatric disorders.

Future research will likely involve screening advanced analogues against a panel of CNS receptors to identify novel therapeutic applications. Key target families for exploration include:

Serotonin Receptors: Long-chain arylpiperazines are a rich source of ligands for the 5-HT1A receptor, a target for anxiolytic and antidepressant drugs. nih.gov Other subtypes, like 5-HT2A and 5-HT2C, are also modulated by arylpiperazines and are relevant to psychosis and mood disorders. nih.gov

Dopamine Receptors: The dopamine transporter (DAT) is a major target for stimulants and drugs for attention-deficit/hyperactivity disorder. Some phenylpiperazine derivatives are exceptionally potent DAT inhibitors. wikipedia.org

Sigma Receptors: These receptors (σ1 and σ2) are implicated in a range of conditions including pain, neurodegenerative diseases, and cancer. Piperazine and piperidine (B6355638) derivatives have been identified as high-affinity sigma receptor ligands, with some showing promise for antinociceptive properties. acs.org

Adrenergic Receptors: N-Phenylpiperazine derivatives are known to bind to α1-adrenoceptors, which are involved in cardiovascular regulation. Molecular docking studies have identified key interactions, such as with Asp106, that drive this binding. rsc.org

Cancer-Related Targets: The arylpiperazine scaffold is present in several FDA-approved anticancer drugs. mdpi.com These compounds can interact with various targets implicated in cancer, such as the androgen receptor in prostate cancer, and may induce cytotoxic effects. mdpi.comnih.gov

Phenylpiperazine ScaffoldPrimary Biological Target(s)Potential Therapeutic AreaReference(s)
Arylpiperazines 5-HT1A, 5-HT2A/2C ReceptorsAntidepressant, Anxiolytic, Antipsychotic nih.govnih.gov
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) Dopamine Transporter (DAT)CNS Stimulant, ADHD wikipedia.org
Piperazine-based Conjugates Histamine (B1213489) H3 & Sigma-1 ReceptorsPain (Antinociceptive) acs.org
Arylpiperazine Derivatives Androgen Receptor, various kinasesAnticancer (e.g., Prostate Cancer) mdpi.com
N-Phenylpiperazines α1A-AdrenoceptorCardiovascular Disease rsc.org

Innovations in Drug Delivery and Formulation Strategies

A significant advantage of the piperazine moiety is its positive impact on the physicochemical properties of a drug molecule. Its inclusion often improves aqueous solubility and other pharmacokinetic parameters, making it a valuable component in designing orally bioavailable drugs. mdpi.com However, for compounds targeting the CNS or for enhancing the efficacy of other drug types, innovative delivery and formulation strategies are essential.

Future research in this area will likely focus on:

Targeted Delivery Systems: For applications in oncology or for delivering siRNA, piperazine-based compounds have been designed as part of larger, targeted systems. For example, piperazine-based polyamines have been conjugated to humanized ferritin nanocages to create a system for delivering siRNA specifically to cancer cells. acs.org

Permeation Enhancers: Phenylpiperazine derivatives have been identified as intestinal permeation enhancers, which could enable the oral delivery of macromolecules like proteins and peptides that are typically not orally bioavailable. This involves co-administration or the creation of conjugates to facilitate transport across the intestinal epithelium. researchgate.net

Overcoming the Blood-Brain Barrier (BBB): For CNS-active drugs, crossing the BBB is a major hurdle. Strategies to enhance brain penetration often involve modulating the lipophilicity of the molecule. The rational design of phenylpiperazine analogues allows for fine-tuning this property to achieve a balance between water solubility and the lipophilicity required to cross the BBB.

Advanced Formulations: The development of novel formulations, such as nanoparticles, liposomes, or prodrugs, can improve the stability, solubility, and release profile of piperazine-based compounds. Computer-aided drug design (CADD) is increasingly used to predict and optimize these properties, facilitating the design of more effective delivery strategies. mdpi.com

InnovationStrategyRationaleReference(s)
Nanocage Delivery Conjugation of piperazine-based polyamines to ferritin.Targeted delivery of siRNA to cancer cells by exploiting electrostatic interactions. acs.org
Oral Delivery Enhancement Use of phenylpiperazine derivatives as permeation enhancers.To increase the permeability of the gastrointestinal tract for oral administration of macromolecules. researchgate.net
Chemical Modification PEGylation, glycosylation, lipidization.To improve the pharmacokinetic profile, solubility, and delivery of peptide or protein-based drugs. mdpi.com
CADD-based Optimization Computational modeling of physicochemical properties.To predict and optimize aqueous solubility and other properties for better formulation and delivery. mdpi.com

Overcoming Challenges in Drug Discovery and Development of Piperazine-Based Compounds

Despite the success of the piperazine scaffold, its development is not without challenges. The journey from a lead compound to an approved drug is fraught with obstacles that require innovative solutions.

Key challenges and strategies to overcome them include:

Target Selectivity: A major hurdle, especially for CNS drugs, is achieving high selectivity for a specific receptor subtype to minimize off-target effects. Phenylpiperazines often show affinity for multiple receptors (e.g., serotonin, dopamine, adrenergic). nih.govwikipedia.org Overcoming this requires extensive SAR studies, computational modeling to understand binding modes, and screening against broad panels of receptors to identify and eliminate undesirable interactions. rsc.orgnih.gov

Structural Diversity: While N-substitution is common, diversifying the carbon skeleton of the piperazine ring has been a synthetic challenge. Recent breakthroughs in methods for the direct C-H functionalization of the piperazine core are providing chemists with new tools to build more complex and diverse molecular architectures, which could lead to improved properties and novel biological activities. nih.gov

Pharmacokinetics and Metabolism: Optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical and difficult phase of development. Difficulties in optimizing the pharmacokinetic properties of piperazine-based drug candidates have been noted in the development of drugs like the BCL antagonist Venetoclax. nih.gov This requires iterative design, synthesis, and testing, often aided by in silico ADME prediction models.

Translational Validity of Animal Models: For many diseases, particularly complex CNS disorders, animal models often fail to fully recapitulate the human condition. nih.gov This leads to a high failure rate in clinical trials. Future strategies involve placing a greater emphasis on human-derived data, such as using patient-derived stem cells (e.g., iPSCs) for early-stage testing and developing more sophisticated biomarkers to better stratify patient populations and predict clinical response. nih.gov

ChallengeDescriptionEmerging StrategyReference(s)
Off-Target Effects Binding to multiple receptors, leading to undesired side effects.Structure-based design and computational docking to improve selectivity; comprehensive off-target screening. nih.govrsc.org
Limited Structural Diversity Difficulty in synthesizing analogues with substitutions on the carbon backbone.Development and application of novel C-H functionalization/activation methods. nih.gov
Suboptimal Pharmacokinetics Poor absorption, rapid metabolism, or unfavorable distribution.Fragment-based drug discovery, iterative optimization of lead compounds, and use of predictive ADME models. nih.gov
Poor Clinical Translation Efficacy in animal models does not translate to human clinical trials.Increased use of human-based models (e.g., iPSCs), better clinical phenotyping, and biomarker development. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(2-Methoxy-2-phenylethyl)piperazine, and what optimization strategies are critical for high yield?

Methodological Answer: Synthesis typically involves coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups. For example, substituted phenylpropyl analogs are synthesized via sequential coupling and reduction steps (e.g., LiAlH4 reduction of amides). Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve reaction efficiency.
  • Reagent ratios : A 1:1.2 molar ratio of starting material to coupling reagent minimizes side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity .
  • Reaction monitoring : TLC (1:2 hexane/ethyl acetate) tracks progress .

Q. Which analytical techniques are essential for characterizing this compound and verifying purity?

Methodological Answer:

  • Structural confirmation : Use IR spectroscopy for functional groups (e.g., methoxy C-O stretch at ~1100 cm⁻¹), <sup>1</sup>H/<sup>13</sup>C NMR for stereochemistry (e.g., piperazine ring protons at δ 2.5–3.5 ppm), and GC-MS for molecular ion peaks.
  • Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities (<1%).
  • Thermal analysis : Melting point determination (e.g., 278–279°C for related piperazines) ensures consistency .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence the compound’s pKa and solubility in physiological conditions?

Methodological Answer: Substituents like methoxy or phenyl groups alter electron density on nitrogen atoms, modulating pKa. For example:

  • Experimental determination : Use potentiometric titration in aqueous media (constant ionic strength, 0.15 M NaCl) at 298–323 K. Calculate pKa via the Henderson-Hasselbalch equation.
  • Thermodynamic analysis : Apply the van’t Hoff equation to derive ΔH° and ΔS° for protonation. Methoxy groups increase basicity (pKa ~9.5) compared to unsubstituted piperazine (pKa ~9.1) .
  • Solubility : Perform shake-flask assays in PBS (pH 7.4) with UV/Vis quantification. Hydrophobic aryl groups reduce aqueous solubility, requiring co-solvents (e.g., DMSO) for in vitro studies .

Q. What methodologies assess the compound’s potential as a ligand in metal coordination complexes?

Methodological Answer:

  • Potentiometric titration : Measure stability constants (log K) for metal-ligand complexes (e.g., Cu<sup>2+</sup>, Pr<sup>3+</sup>) in aqueous solution. Use a glass electrode and automated titrator (0.1 M KNO3, 25°C).
  • Spectroscopic validation : UV-Vis (d-d transitions) and EPR (for paramagnetic ions) confirm coordination geometry. Piperazine’s N atoms typically form six-membered chelate rings with transition metals .
  • Thermodynamic selectivity : Compare log K values across metal ions to prioritize applications (e.g., higher affinity for Cu<sup>2+</sup> over Mg<sup>2+</sup>) .

Q. How can researchers design experiments to evaluate receptor binding affinity for CNS targets like 5-HT receptors?

Methodological Answer:

  • Radioligand displacement assays : Incubate the compound with <sup>3</sup>H-labeled ketanserin (5-HT2A antagonist) in rat cortical membranes. Calculate IC50 and Ki using nonlinear regression.
  • Functional assays : Use CHO cells expressing human 5-HT2B/2C receptors. Measure intracellular Ca<sup>2+</sup> flux (Fluo-4 dye) to assess agonist/antagonist activity.
  • Structural insights : Perform molecular docking (AutoDock Vina) with receptor crystal structures (e.g., PDB: 6A93) to identify key interactions (e.g., hydrogen bonds with Ser159) .

Q. What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Control variables : Standardize assay conditions (e.g., cell line, buffer pH, incubation time). For example, serotonin receptor affinity varies with membrane preparation methods.
  • Metabolite interference : Use LC-MS/MS to quantify major metabolites (e.g., 1-(3-chlorophenyl)piperazine) in plasma from in vivo studies. Adjust dosing to account for active metabolites .
  • Data normalization : Express results as % of reference agonist (e.g., 5-HT) response to account for inter-experimental variability .

Q. How does the compound’s structure impact its role in polymer networks, such as epoxy curing agents?

Methodological Answer:

  • Crosslinking density : Compare Young’s modulus (tensile testing) of epoxy resins cured with 1-(2-aminoethyl)piperazine vs. aliphatic amines. Higher rigidity from piperazine’s cyclic structure increases Tg (e.g., 120°C vs. 80°C for ethylenediamine).
  • Dynamic mechanical analysis (DMA) : Measure α and β relaxations to assess segmental mobility. Piperazine-based networks exhibit superior toughness (KIC ~1.5 MPa·m<sup>0.5</sup>) due to balanced rigidity-flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.